molecular formula C19H20ClNO2S B11647914 6-Chloro-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline

6-Chloro-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline

Cat. No.: B11647914
M. Wt: 361.9 g/mol
InChI Key: CGNKKABJALWHDL-UHFFFAOYSA-N
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Description

6-Chloro-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, trimethyl groups, and a sulfonyl group attached to a dihydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: Chlorination of the quinoline ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Addition of Trimethyl Groups:

    Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of amino or thioquinoline derivatives.

Scientific Research Applications

6-Chloro-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Pathways: Interfering with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,2,4-trimethylquinoline: Lacks the sulfonyl group, which may result in different biological activities.

    2,2,4-Trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline: Lacks the chloro group, which may affect its reactivity and interactions.

Uniqueness

6-Chloro-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, trimethyl, and sulfonyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20ClNO2S

Molecular Weight

361.9 g/mol

IUPAC Name

6-chloro-2,2,4-trimethyl-1-(4-methylphenyl)sulfonylquinoline

InChI

InChI=1S/C19H20ClNO2S/c1-13-5-8-16(9-6-13)24(22,23)21-18-10-7-15(20)11-17(18)14(2)12-19(21,3)4/h5-12H,1-4H3

InChI Key

CGNKKABJALWHDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)C(=CC2(C)C)C

Origin of Product

United States

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